Home > Products > Building Blocks P3686 > 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione
6,7-Bis(1-aziridinyl)-5,8-quinazolinedione - 87039-52-9

6,7-Bis(1-aziridinyl)-5,8-quinazolinedione

Catalog Number: EVT-1549599
CAS Number: 87039-52-9
Molecular Formula: C12H10N4O2
Molecular Weight: 242.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6,7-Bis(1-aziridinyl)-5,8-quinazolinedione is a synthetic compound notable for its significant cytotoxic properties, particularly against various cancer cell lines. It belongs to the class of quinazolinediones, which are known for their diverse biological activities, including antitumor effects. This compound has been investigated for its potential as an antineoplastic agent and has shown promising results in preclinical studies.

Source and Classification

The compound was first synthesized in the early 1980s and has been the subject of various studies aimed at understanding its pharmacological properties. It is classified as a quinazoline derivative, specifically a quinazolinedione, which features a quinazoline ring system with two aziridine substituents at the 6 and 7 positions. The molecular formula for this compound is C12H10N4O2C_{12}H_{10}N_{4}O_{2} .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6,7-bis(1-aziridinyl)-5,8-quinazolinedione involves several steps:

  1. Preparation of Quinazolinedione Core: The initial step typically includes the oxidation of 5-amino-6-methoxyquinazoline using oxidizing agents such as Fremy's salt to form the quinazolinedione structure.
  2. Formation of Aziridine Rings: The aziridine units are introduced through a cyclization reaction involving appropriate precursors that can react under acidic or basic conditions to form the aziridine rings.
  3. Purification: The product is purified using recrystallization techniques or chromatography to ensure high purity for biological testing.

The synthesis process has been detailed in literature, indicating yields and spectroscopic data confirming the structure of the synthesized compound .

Molecular Structure Analysis

Structure and Data

The molecular structure of 6,7-bis(1-aziridinyl)-5,8-quinazolinedione can be described as follows:

  • Core Structure: The quinazoline moiety consists of a fused bicyclic system containing nitrogen atoms.
  • Substituents: The presence of two aziridine rings at positions 6 and 7 significantly alters the chemical reactivity and biological activity of the compound.

The structural formula can be represented as follows:

C12H10N4O2\text{C}_{12}\text{H}_{10}\text{N}_{4}\text{O}_{2}

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been utilized to confirm the structure, with characteristic peaks corresponding to various functional groups .

Chemical Reactions Analysis

Reactions and Technical Details

6,7-Bis(1-aziridinyl)-5,8-quinazolinedione undergoes several chemical reactions that are crucial for its biological activity:

  1. Electrophilic Substitution: The electron-rich quinazoline ring can participate in electrophilic aromatic substitution reactions.
  2. Nucleophilic Attacks: The aziridine rings may act as nucleophiles in reactions with electrophilic species, potentially leading to further functionalization.
  3. Decomposition Pathways: Studies have indicated that under certain conditions, this compound may decompose, leading to products that could also exhibit biological activity.

These reactions are essential for understanding how modifications to the structure can influence its pharmacological properties .

Mechanism of Action

Process and Data

The mechanism of action of 6,7-bis(1-aziridinyl)-5,8-quinazolinedione primarily involves its interaction with cellular components leading to cytotoxic effects:

  1. DNA Interaction: The compound exhibits high mutagenic activity in bacterial assays (Ames test), suggesting it may interact with DNA, causing damage that leads to cell death.
  2. Antitumor Activity: In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines, including L1210 leukemia cells, indicating a potential mechanism involving apoptosis or cell cycle arrest .
  3. Selective Toxicity: While it shows significant activity against certain cancer types like P388 lymphocytic leukemia, it is less effective against others, highlighting a need for further investigation into its selectivity mechanisms .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6,7-bis(1-aziridinyl)-5,8-quinazolinedione include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar organic solvents; insoluble in non-polar solvents.
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within a defined range indicative of crystalline compounds.

Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .

Applications

Scientific Uses

Due to its potent antitumor properties, 6,7-bis(1-aziridinyl)-5,8-quinazolinedione has potential applications in:

  1. Cancer Therapy Development: As a lead compound for developing new anticancer drugs targeting specific types of leukemia.
  2. Research Tool: Used in studies examining DNA damage mechanisms and cellular responses to chemotherapeutic agents.
  3. Pharmaceutical Development: Its unique structure may inspire modifications leading to novel therapeutics with improved efficacy and reduced side effects.
Introduction

Historical Context and Discovery of 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione

The discovery of 6,7-bis(1-aziridinyl)-5,8-quinazolinedione emerged from systematic efforts in the 1970s–1980s to develop bioactive heterocyclic quinones. The foundational 5,8-quinazolinedione scaffold was first synthesized in 1970 by Melesani et al., establishing the core chemotype [2]. This work enabled Renault and colleagues (1983) to pioneer the strategic incorporation of aziridine rings at the C6 and C7 positions, resulting in the synthesis of 6,7-bis(1-aziridinyl)-5,8-quinazolinedione—a compound designed to function as a bifunctional alkylating agent [5] [7]. This molecular innovation was directly inspired by natural aziridine-containing antitumor agents like mitomycin C and azinomycin B, which demonstrated the therapeutic potential of strained, three-membered nitrogen rings for DNA cross-linking [4]. Early structural optimization focused on substituent effects at C4, with the dimethylaminopropylamino derivative showing exceptional in vivo activity against murine P388 leukemia, confirming the pharmacophoric importance of the bis-aziridinyl motif [5].

Table 1: Key Milestones in the Development of 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione

YearDevelopmentSignificance
1970Synthesis of 5,8-quinazolinedione core by Melesani et al. [2]Established foundational scaffold for quinazolinedione chemistry
1983First synthesis of 6,7-bis(1-aziridinyl) derivative by Renault et al. [5]Introduced bifunctional alkylating capability via aziridinyl rings
1988Development of cytotoxic dimeric derivatives [7]Enhanced potency via molecular dimerization; IC₅₀ values as low as 0.0037 μM
1991Optimization of C4 substituents [5]Demonstrated critical role of 4-[[3-(N,N-dimethylamino)propyl]amino] group

Structural Classification Within the Quinazolinedione Family

6,7-Bis(1-aziridinyl)-5,8-quinazolinedione belongs to the quinazolinedione class, characterized by a fused bicyclic system comprising a benzene ring fused to a pyrimidine-5,8-dione core. Its structural uniqueness derives from two key modifications:

  • Aziridinyl Substituents: The C6 and C7 positions each bear a 1-aziridinyl group—a highly strained, three-membered heterocycle with electrophilic reactivity. This differentiates it from simpler 5,8-quinazolinediones (e.g., unsubstituted or monosubstituted variants) and confers bifunctional alkylation capacity [3] [5].
  • Quinone-Hydroquinone Duality: The 5,8-dione system enables redox cycling, facilitating bioreductive activation in hypoxic tumor microenvironments. This electronic structure aligns it with other antitumor quinones like mitomycin C but distinguishes it from non-quinoidal quinazoline analogs [4] [7].

Table 2: Structural and Functional Comparison of Key Quinazolinedione Derivatives

CompoundC6 SubstituentC7 SubstituentC4 SubstituentPrimary Bioactivity
5,8-Quinazolinedione (Melesani, 1970) [2]HHHSynthetic precursor; low bioactivity
6-Arylamino-7-chloro derivatives (Ryu, 2004) [3]ArylaminoClVariableAntifungal (Candida/Aspergillus)
6,7-Bis(1-aziridinyl) derivative (Renault, 1983) [5]AziridinylAziridinylH or alkylaminoDNA cross-linking; antineoplastic
4-Amino-6,7-bis(arylthio) derivatives [3]ArylthioArylthioAminoModerate cytotoxicity

The planar quinazolinedione core intercalates into DNA, while the aziridine rings (bond angles ~60°) act as spatially directed electrophiles, enabling sequence-specific DNA cross-linking [4] [9]. This dual functionality is absent in monofunctional analogs (e.g., 6-aziridinyl-7-H-quinazolinedione), underscoring the criticality of the bis-aziridinyl architecture.

Significance in Antineoplastic Drug Development

6,7-Bis(1-aziridinyl)-5,8-quinazolinedione represents a strategic advance in DNA-targeted chemotherapy for several reasons:

  • Overcoming Resistance Mechanisms: The compound exhibits activity against tumor cells resistant to mitomycin C and classical nitrogen mustards, attributed to its unique bis-alkylation mechanism independent of glutathione conjugation or DNA repair pathways common with monofunctional agents [5] [7].
  • DNA Interstrand Cross-Linking (ICL): Like azinomycin B, it forms covalent cross-links between guanine N7 and adenine N3 residues at specific sequences (e.g., 5'-GNT), disrupting DNA replication and transcription. This specificity contrasts with the non-selective alkylation of mechlorethamine [4] [9].
  • Enhanced Cytotoxicity via Dimerization: Bis-quinazolinedione dimers—linked through C4 by α,ω-diaminoalkyl chains—exhibit sub-nanomolar IC₅₀ values (e.g., 0.0037 μM) against L1210 leukemia cells, significantly surpassing monomeric analogs. Tertiary amino groups in the linker further potentiate activity by facilitating lysosomotropic accumulation [7].

Table 3: Cytotoxic Activity of 6,7-Bis(1-aziridinyl) Derivatives Against P388 Leukemia [5] [7]

CompoundStructureIC₅₀ (μM)Relative Potency
6,7-Bis(1-aziridinyl)-5,8-quinazolinedioneC4=H0.181× (Reference)
4-[[3-(N,N-Dimethylamino)propyl]amino] derivativeC4=NH(CH₂)₃N(CH₃)₂0.00920×
Dimer with -(CH₂)₃N(CH₃)(CH₂)₄- linkerTwo monomers linked at C40.003748×

The compound’s mechanistic duality—combining DNA intercalation (quinone core) with bioreductive activation (aziridines)—provides a template for developing tumor-selective alkylating agents. Current research exploits this through prodrug strategies and targeted delivery systems to minimize systemic toxicity while maintaining its potent cross-linking capability [5] [8].

Properties

CAS Number

87039-52-9

Product Name

6,7-Bis(1-aziridinyl)-5,8-quinazolinedione

IUPAC Name

6,7-bis(aziridin-1-yl)quinazoline-5,8-dione

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C12H10N4O2/c17-11-7-5-13-6-14-8(7)12(18)10(16-3-4-16)9(11)15-1-2-15/h5-6H,1-4H2

InChI Key

OMJKVIFSWSQTGQ-UHFFFAOYSA-N

SMILES

C1CN1C2=C(C(=O)C3=NC=NC=C3C2=O)N4CC4

Synonyms

6,7-BAQD
6,7-bis(1-aziridinyl)-5,8-quinazolinedione

Canonical SMILES

C1CN1C2=C(C(=O)C3=NC=NC=C3C2=O)N4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.